

# Spectroscopic and Structural Characterization of Chlorotris(triphenylphosphine)copper(I): A Technical Guide

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## Compound of Interest

Compound Name: *Chlorotris(triphenylphosphine)copper(I)*

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This technical guide provides an in-depth overview of the spectroscopic and structural properties of chlorotris(triphenylphosphine)copper(I),  $[\text{CuCl}(\text{PPh}_3)_3]$ , a versatile copper(I) complex with significant applications in catalysis and materials science.<sup>[1]</sup> This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for the compound, along with experimental protocols for its characterization.

## Spectroscopic Data

The spectroscopic data for  $[\text{CuCl}(\text{PPh}_3)_3]$  are summarized below, providing key insights into its molecular structure and electronic properties.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state  $^{31}\text{P}$  Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is a powerful technique for characterizing the coordination environment of the phosphorus ligands in  $[\text{CuCl}(\text{PPh}_3)_3]$ .<sup>[1]</sup> Due to the quadrupolar nature of the copper nucleus, solution-state  $^{31}\text{P}$  NMR spectra can be broad.

Table 1: NMR Spectroscopic Data for  $[\text{CuCl}(\text{PPh}_3)_3]$

Parameter	Value	Reference
<hr/>		
<sup>31</sup> P CP/MAS NMR		
P-Cu-P Bond Angle (avg)	110.1(6)°	<a href="#">[1]</a> <a href="#">[2]</a>
P-Cu-Cl Bond Angle (avg)	108.8(6)°	<a href="#">[1]</a> <a href="#">[2]</a>
Cu-P Bond Length (avg)	2.354(8) Å	<a href="#">[1]</a> <a href="#">[2]</a>
Quadrupole Distortion (dvCu)	< 1 x 10 <sup>9</sup> Hz <sup>2</sup>	<a href="#">[1]</a> <a href="#">[3]</a>
<hr/>		
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 298 K)		
Chemical Shift ( $\delta$ )	Multiplet in the aromatic region	<a href="#">[4]</a>
<hr/>		

Note: <sup>31</sup>P NMR data is for the isomorphous series [(PPh<sub>3</sub>)<sub>3</sub>CuX] where X = Cl, Br, I.[\[1\]](#)[\[2\]](#) The <sup>1</sup>H NMR shows a complex multiplet in the aromatic region, typical for the phenyl protons of the triphenylphosphine ligands.

## Infrared (IR) Spectroscopy

The IR spectrum of [CuCl(PPh<sub>3</sub>)<sub>3</sub>] is dominated by the vibrational modes of the triphenylphosphine ligands. Key vibrational bands are indicative of the coordination of the phosphine to the copper center.

Table 2: Infrared (IR) Spectroscopic Data for [CuCl(PPh<sub>3</sub>)<sub>3</sub>]

Wavenumber (cm <sup>-1</sup> )	Assignment	Reference
~3050	C-H stretching (aromatic)	
~1480	C-C stretching (phenyl ring)	
~1435	P-Ph stretching	
~1100	P-C stretching vibrations	[1]
~755	C-H out-of-plane bending (phenyl rings)	[1]
~695	C-H out-of-plane bending (phenyl rings)	[1]
~515	P-C bending	
~250	$\nu$ (Cu-Cl) stretching	

## Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of  $[\text{CuCl}(\text{PPh}_3)_3]$  exhibits absorption bands related to electronic transitions within the complex. Data for a closely related acetonitrile solvate,  $\{[\text{CuCl}(\text{tpp})_3]\cdot(\text{CH}_3\text{CN})\}$ , in chloroform shows several absorption maxima.

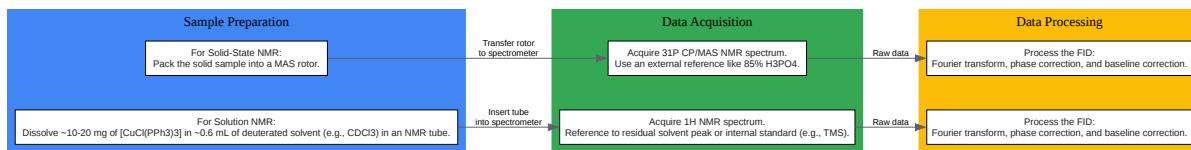
Table 3: UV-Vis Spectroscopic Data for  $\{[\text{CuCl}(\text{PPh}_3)_3]\cdot(\text{CH}_3\text{CN})\}$  in  $\text{CHCl}_3$

Wavelength ( $\lambda_{\text{max}}$ , nm)	Assignment	Reference
278	$\pi-\pi^*$ transition ( $\text{PPh}_3$ ligand)	[5]
294	$\pi-\pi^*$ transition ( $\text{PPh}_3$ ligand)	[5]
330	$\pi-\pi^*$ transition ( $\text{PPh}_3$ ligand)	[5]
346	Metal-to-Ligand Charge Transfer (MLCT)	[5]

## Experimental Protocols

Detailed methodologies for the spectroscopic characterization of  $[\text{CuCl}(\text{PPh}_3)_3]$  are provided below.

## NMR Spectroscopy



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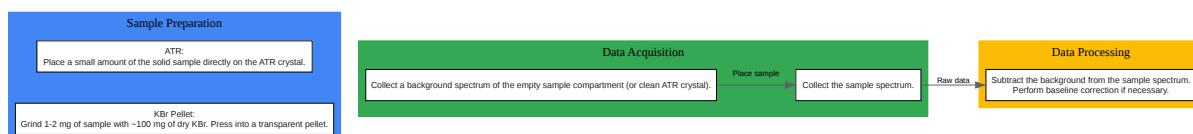
Caption: Workflow for NMR spectroscopic analysis of  $[\text{CuCl}(\text{PPh}_3)_3]$ .

### Detailed Protocol:

- **Sample Preparation:**
  - **Solution-State  $^1\text{H}$  NMR:** Accurately weigh 10-20 mg of  $[\text{CuCl}(\text{PPh}_3)_3]$  and dissolve it in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.<sup>[4]</sup> Ensure the sample is fully dissolved.
  - **Solid-State  $^{31}\text{P}$  NMR:** Pack the crystalline  $[\text{CuCl}(\text{PPh}_3)_3]$  sample into a magic angle spinning (MAS) rotor.
- **Instrument Setup and Data Acquisition:**
  - **Solution-State  $^1\text{H}$  NMR:** Place the NMR tube in the spectrometer. Tune and match the probe for the  $^1\text{H}$  frequency. Set the appropriate spectral width, acquisition time, and relaxation delay. Acquire the free induction decay (FID) data. Use tetramethylsilane (TMS) as an internal reference ( $\delta = 0.00$  ppm).<sup>[4]</sup>

- Solid-State  $^{31}\text{P}$  NMR: Insert the rotor into the solid-state NMR probe. Set the magic angle spinning rate. Use a cross-polarization (CP) pulse sequence to enhance the  $^{31}\text{P}$  signal. Acquire the FID. Use an external reference, such as 85%  $\text{H}_3\text{PO}_4$ .<sup>[6]</sup>
- Data Processing:
  - Apply a Fourier transform to the acquired FID to obtain the frequency-domain spectrum.
  - Perform phase and baseline corrections to the spectrum.
  - Integrate the signals to determine the relative number of protons (for  $^1\text{H}$  NMR).

## Infrared (IR) Spectroscopy



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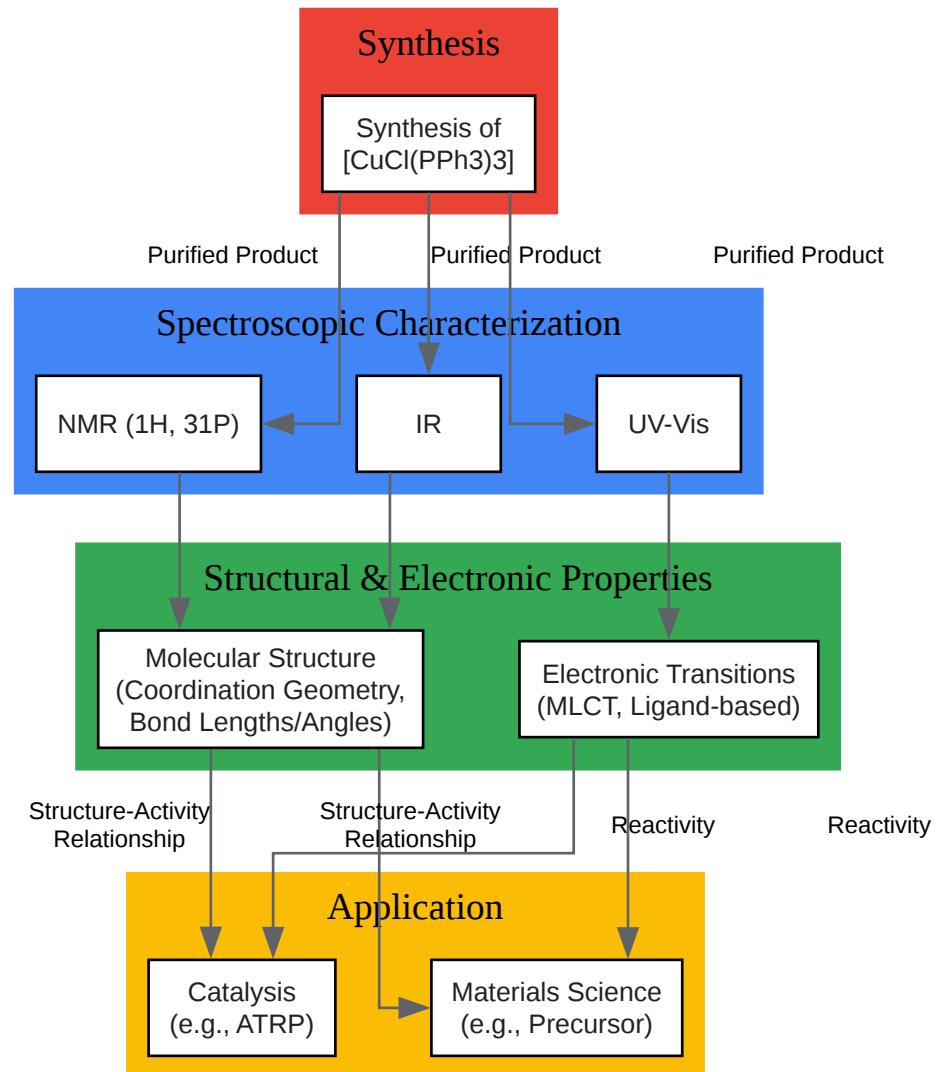
Caption: Workflow for IR spectroscopic analysis of  $[\text{CuCl}(\text{PPh}_3)_3]$ .

### Detailed Protocol:

- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind 1-2 mg of  $[\text{CuCl}(\text{PPh}_3)_3]$  with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
  - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Instrument Setup and Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Collect a background spectrum of the empty sample holder to account for atmospheric and instrumental contributions.
- Collect the infrared spectrum of the sample, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Identify and label the characteristic absorption bands.

## UV-Vis Spectroscopy



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